molecular formula C22H18S2 B11097016 3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione

3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione

Cat. No.: B11097016
M. Wt: 346.5 g/mol
InChI Key: WGWBDUXZINPITL-UHFFFAOYSA-N
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Description

3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione is a complex organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two 4-methylphenyl groups attached to the benzothiophene core, along with a thione group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione typically involves multi-step organic reactions One common method involves the reaction of 4-methylbenzaldehyde with thiophene derivatives under specific conditions to form the desired benzothiophene core The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiophenes with different functional groups.

Scientific Research Applications

3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the benzothiophene core can interact with biological macromolecules, influencing their function and activity. The compound’s electronic properties also play a role in its interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-bis(4-methylphenyl)-1(3H)-isobenzofuranone
  • 3-(4-methoxyphenyl)propionic acid
  • 3-(4′-substitutedphenylthio)-azetidin-2-ones

Uniqueness

3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione is unique due to its specific structural features, including the presence of two 4-methylphenyl groups and a thione group. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H18S2

Molecular Weight

346.5 g/mol

IUPAC Name

3,3-bis(4-methylphenyl)-2-benzothiophene-1-thione

InChI

InChI=1S/C22H18S2/c1-15-7-11-17(12-8-15)22(18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24-22/h3-14H,1-2H3

InChI Key

WGWBDUXZINPITL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=S)S2)C4=CC=C(C=C4)C

Origin of Product

United States

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